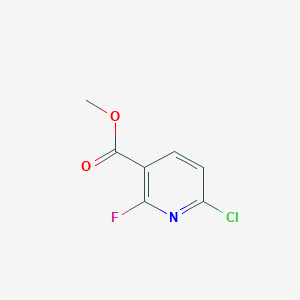

Methyl 6-chloro-2-fluoronicotinate

Descripción general

Descripción

Methyl 6-chloro-2-fluoronicotinate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is known that many nicotinic acid derivatives, such as methyl nicotinate, act as peripheral vasodilators . They are thought to promote the release of prostaglandin D2, which acts locally due to its short half-life

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its Log Kp (skin permeation) is -5.97 cm/s

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Actividad Biológica

Methyl 6-chloro-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research.

This compound is a derivative of nicotinic acid, characterized by the following chemical formula:

This compound features a chloro and a fluoro substituent on the pyridine ring, which can significantly influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of nicotinates can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- IC50 values for related compounds against several cancer cell lines (e.g., HepG2, A549) ranged from 0.3 to 40.7 μM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The following mechanisms are proposed:

- BCL6 Inhibition : Compounds that inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, may also be influenced by this compound. BCL6 overexpression is associated with malignant B cell proliferation, making it a target for therapeutic intervention .

- Matrix Metalloproteinases (MMPs) : Some studies indicate that similar compounds exhibit anti-inflammatory properties by inhibiting MMPs, which play roles in tumor progression and metastasis .

Synthesis and Testing

A notable study synthesized this compound using various chemical reactions, demonstrating an efficient pathway for producing this compound. The synthetic route involved:

- Acylation reactions followed by cyclization processes to yield derivatives with enhanced biological properties.

- The final products were evaluated for their biological activities, including their effects on cancer cell lines.

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | IC50 (μM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | HepG2 | BCL6 Inhibition |

| Compound A | 0.3 | HepG2 | Apoptosis Induction |

| Compound B | 5.9 | HCT116 | MMP Inhibition |

| Compound C | 17 | A549 | Cell Cycle Arrest |

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary safety assessments indicate potential irritations upon contact with skin or eyes. Further toxicological studies are necessary to establish a comprehensive safety profile .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-chloro-2-fluoronicotinate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to nicotinic acid derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological processes.

Potential Therapeutic Uses

- Neurological Disorders : Research indicates that compounds interacting with nAChRs may have implications in treating conditions such as Alzheimer's disease and schizophrenia.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create derivatives with varied biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

- Esterification Reactions : The compound can be synthesized through the esterification of 6-chloro-2-fluoronicotinic acid using methanol in the presence of an acid catalyst.

- Functional Group Modifications : It can undergo various reactions to introduce different functional groups, enhancing its utility in drug development.

Synthesis of Nicotinic Acid Derivatives

A study published in European Journal of Medicinal Chemistry demonstrated the use of this compound as an intermediate for synthesizing novel nicotinic acid derivatives with improved receptor selectivity and potency against certain types of cancer cells .

| Compound | Method Used | Yield (%) | Biological Activity |

|---|---|---|---|

| Nicotinic Derivative A | Esterification | 85% | Inhibitory on cancer cell lines |

| Nicotinic Derivative B | Nucleophilic substitution | 78% | Neuroprotective effects |

Agrochemical Applications

This compound has also been explored for its potential applications in agrochemicals. A patent describes its use as an intermediate for developing herbicides and pesticides, leveraging its structural properties to enhance efficacy against specific pests .

Propiedades

IUPAC Name |

methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBMCQOUBIVORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732318 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-34-2 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.